4,6-Dibromo-2-méthylpyridin-3-ol

Vue d'ensemble

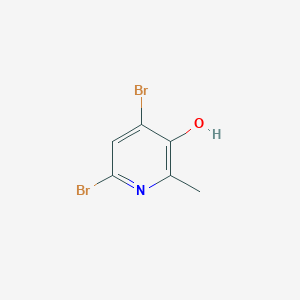

Description

4,6-Dibromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position

Applications De Recherche Scientifique

4,6-Dibromo-2-methylpyridin-3-ol has several applications in scientific research:

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 4,6-Dibromo-2-methylpyridin-3-ol’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Analyse Biochimique

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-Dibromo-2-methylpyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 4,6-Dibromo-2-methylpyridin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dibromo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

Substitution: 4,6-Dimethoxy-2-methylpyridin-3-ol.

Oxidation: 4,6-Dibromo-2-methylpyridin-3-one.

Reduction: 2-Methylpyridin-3-ol.

Comparaison Avec Des Composés Similaires

2,4-Dibromo-6-methylpyridin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

4,6-Dibromo-3-hydroxy-2-methylpyridine: A closely related compound with similar chemical properties.

Uniqueness: 4,6-Dibromo-2-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. The combination of bromine atoms, a hydroxyl group, and a methyl group makes it a versatile compound for various applications in research and industry .

Activité Biologique

4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative with significant potential in various biological applications. With the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol, this compound exhibits noteworthy biological activities, particularly antimicrobial and antifungal properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C6H5Br2NO

- Molecular Weight : 266.92 g/mol

- CAS Number : 188923-75-3

The biological activity of 4,6-Dibromo-2-methylpyridin-3-ol is largely attributed to its ability to interact with various biomolecular targets through non-covalent interactions such as hydrogen bonding and ionic interactions. The compound's bromine atoms and hydroxyl group enhance its reactivity, potentially leading to enzyme inhibition or activation and modulation of gene expression .

Pharmacokinetics

Predictions suggest that 4,6-Dibromo-2-methylpyridin-3-ol has high gastrointestinal absorption and the potential to permeate the blood-brain barrier, making it a candidate for therapeutic applications in both systemic and central nervous system disorders.

Antimicrobial Activity

Research indicates that 4,6-Dibromo-2-methylpyridin-3-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown its effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of approximately 1,000 µg/mL .

Antifungal Properties

In addition to its antibacterial activity, the compound has also been evaluated for antifungal effects. Its structural characteristics contribute to its ability to disrupt fungal cell membranes or interfere with essential metabolic pathways within fungal cells.

Study on Antimicrobial Efficacy

A study published in the Bulletin of the Korean Chemical Society assessed the growth inhibitory effects of various compounds, including 4,6-Dibromo-2-methylpyridin-3-ol, against tumor cell lines using the MTT assay. The results indicated that this compound possesses notable antitumoral activity alongside its antimicrobial properties .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 4,6-Dibromo-2-methylpyridin-3-ol | Antimicrobial | 1000 |

| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | Antitumoral | N/A |

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of 4,6-Dibromo-2-methylpyridin-3-ol against structurally similar compounds. These studies highlight its unique positioning of functional groups that confer distinct reactivity and biological activity compared to other pyridine derivatives.

Propriétés

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-75-3 | |

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.